

# Assessing the Specificity of ML191 in Cellular Models: A Comparative Guide

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## Compound of Interest

Compound Name: ML191

Cat. No.: B15603092

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For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable experimental results and developing safe and effective therapeutics. This guide provides a comparative assessment of **ML191**, a known antagonist of the G protein-coupled receptor 55 (GPR55), with other alternative compounds. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a comprehensive understanding of its performance in cellular models.

**ML191** is a potent and selective antagonist of GPR55, a receptor implicated in various physiological processes, including pain, inflammation, and cancer.<sup>[1]</sup> Its utility as a research tool and potential therapeutic lead is critically dependent on its specificity. This guide compares **ML191** to other GPR55 antagonists—ML192, ML193, and CID16020046—to provide a clear perspective on its performance.

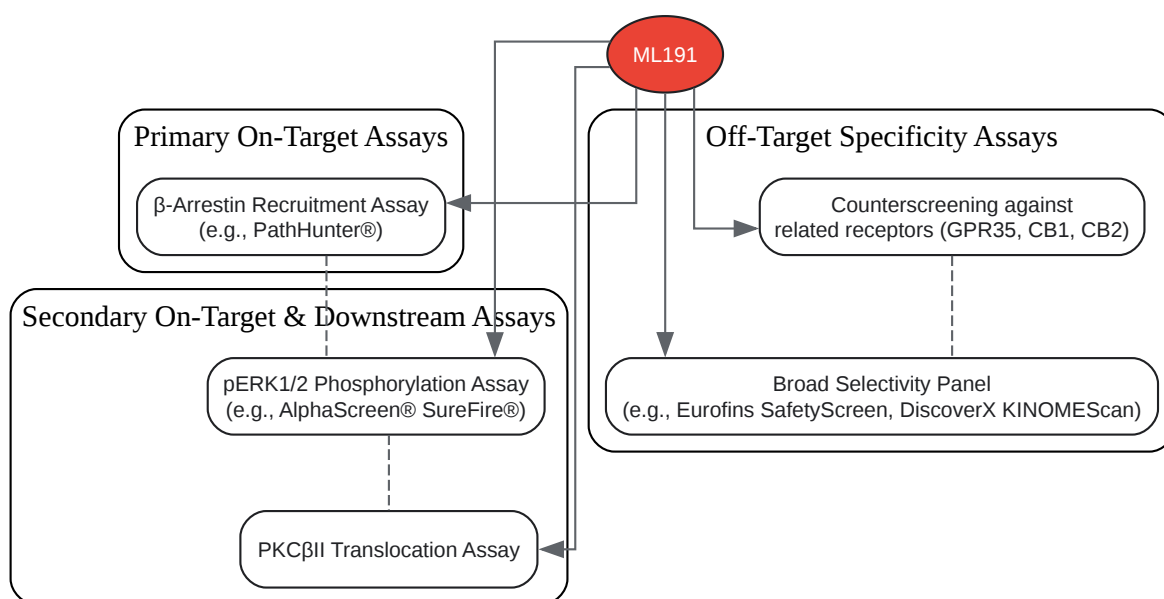
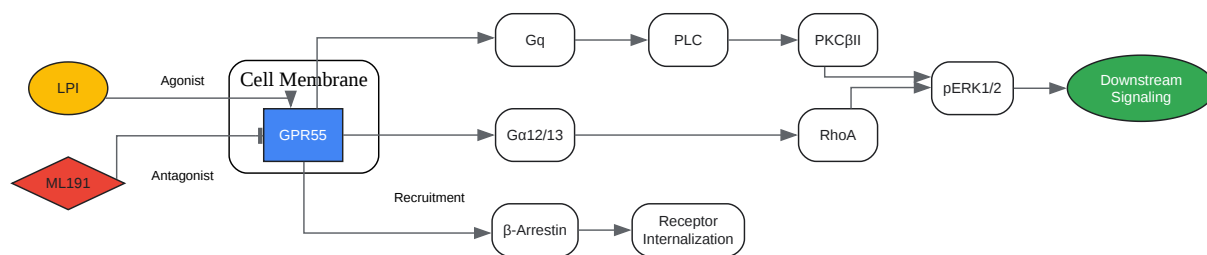
## Comparative Analysis of GPR55 Antagonists

The following table summarizes the quantitative data for **ML191** and its comparator compounds from various cellular assays.

Compound	$\beta$ -Arrestin Recruitment IC50 (nM)[2][3]	pERK Inhibition IC50 (nM)[2]	Inverse Agonist Activity pIC50 (Yeast Assay) [1]	Selectivity (>100-fold vs GPR35, CB1, CB2)[2]
ML191	160	328	$6.6 \pm 0.1$	Yes
ML192	1080	1100	$6.4 \pm 0.08$	>45-fold
ML193	221	200	$6.8 \pm 0.07$	>27-145-fold
CID16020046	Not Reported	Not Reported	Not Reported	Selective

## Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for assessing **ML191**'s specificity, the following diagrams are provided.



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## References

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